

# N1-Methylsulfonyl pseudouridine's impact on innate immunity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: N1-Methylsulfonyl pseudouridine

Cat. No.: B15586202 Get Quote

An In-depth Technical Guide to N1-Methyl-pseudouridine's Impact on Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

The advent of messenger RNA (mRNA) therapeutics and vaccines represents a paradigm shift in modern medicine. A pivotal innovation enabling this revolution is the strategic chemical modification of mRNA nucleosides to modulate their interaction with the host's innate immune system. Among these modifications, the complete substitution of uridine with N1-methyl-pseudouridine (m1Ψ) has proven exceptionally effective. This technical guide provides a comprehensive examination of the molecular mechanisms by which m1Ψ-modified mRNA evades innate immune recognition, enhances translational efficiency, and ultimately improves the safety and efficacy of mRNA-based platforms. We will delve into the specific signaling pathways affected, present quantitative data on immune responses, detail key experimental protocols, and provide visual diagrams to elucidate these complex interactions.

# Introduction: The Challenge of Innate Immune Recognition of mRNA

The mammalian innate immune system has evolved sophisticated mechanisms to detect and respond to foreign nucleic acids, a hallmark of viral and bacterial infections. Exogenously introduced in vitro transcribed (IVT) mRNA can be recognized by a suite of pattern recognition



receptors (PRRs), triggering potent antiviral and inflammatory responses.[1] This recognition can lead to the production of type I interferons (IFN- $\alpha$ , IFN- $\beta$ ) and pro-inflammatory cytokines, which not only cause undesirable side effects but also suppress the translation of the therapeutic mRNA, thereby limiting its efficacy.[1][2]

The discovery that nucleoside modifications, naturally present in mammalian RNA, can dampen these immune responses was a critical breakthrough.[1][3][4] Building on the initial finding that pseudouridine ( $\Psi$ ) could reduce immunogenicity, subsequent research identified N1-methyl-pseudouridine (m1 $\Psi$ ) as a superior modification that further decreases innate immune activation while significantly boosting protein production.[5][6][7][8] This guide explores the profound impact of the m1 $\Psi$  modification.

# Mechanisms of m1Ψ-Mediated Innate Immune Evasion

The incorporation of  $m1\Psi$  in place of uridine alters the physicochemical properties of the mRNA molecule, enabling it to evade detection by several key classes of PRRs. The primary mechanisms are steric hindrance, altered hydrogen bonding patterns, and reduction of immunogenic secondary structures.

#### **Evasion of Endosomal Toll-Like Receptors (TLRs)**

Endosomal TLRs, including TLR3, TLR7, and TLR8, are crucial for recognizing viral RNA.

- TLR3 primarily detects double-stranded RNA (dsRNA).
- TLR7 and TLR8 recognize single-stranded RNA (ssRNA), particularly uridine-rich sequences.[6][9]

The introduction of m1Ψ sterically hinders the binding of the mRNA to these receptors. The methyl group at the N1 position of the pseudouridine base creates a "bump" that prevents the nucleoside from fitting into the binding pocket of TLR7, thereby abrogating downstream signaling.[10] This disruption is a key factor in how m1Ψ-modified mRNA avoids triggering TLR-mediated inflammatory cascades.[3][10]



## Dampening of Cytosolic RIG-I-Like Receptor (RLR) Signaling

Cytosolic sensors, including Retinoic Acid-Inducible Gene I (RIG-I) and Melanoma Differentiation-Associated protein 5 (MDA5), survey the cytoplasm for viral RNA.

- RIG-I typically recognizes short dsRNA with a 5'-triphosphate cap.[11]
- MDA5 binds to long dsRNA structures.[11]

A significant source of immunogenicity in IVT mRNA preparations is the presence of dsRNA byproducts, which are potent activators of the RLR pathway.[12][13] The use of m1Ψ-triphosphate during in vitro transcription has been shown to significantly reduce the formation of these dsRNA contaminants.[14] Furthermore, m1Ψ modification can alter the overall secondary structure of the mRNA, making it a poorer substrate for RIG-I and MDA5 recognition.[12][13]

## Circumventing dsRNA-Activated Protein Kinase (PKR) and OAS/RNase L Pathways

Beyond TLRs and RLRs, dsRNA contaminants can activate two other critical antiviral pathways:

- Protein Kinase R (PKR): Upon binding dsRNA, PKR autophosphorylates and then phosphorylates the eukaryotic initiation factor 2α (eIF2α).[15][16] This leads to a global shutdown of protein synthesis, severely limiting the expression of the mRNA-encoded protein.[12][15] Studies have demonstrated that m1Ψ-containing mRNAs fail to activate PKR, thus avoiding translational repression.[15][17]
- 2'-5'-oligoadenylate synthetase (OAS)/RNase L System: OAS enzymes are activated by dsRNA to produce 2'-5'-linked oligoadenylates, which in turn activate RNase L.[15][16]
   Activated RNase L is an endonuclease that indiscriminately degrades cellular and viral ssRNA, further reducing mRNA stability and protein output.[16] Nucleoside modifications, including m1Ψ, reduce the activation of the OAS/RNase L system.[15][16]



**Quantitative Data on Immune Response and Translation** 

The theoretical benefits of  $m1\Psi$  modification are substantiated by extensive quantitative data from in vitro and in vivo experiments. The substitution of uridine with  $m1\Psi$  leads to a dramatic reduction in inflammatory cytokine production and a concurrent increase in protein expression.

### Table 1: Effect of m1Ψ Modification on Cytokine Production

This table summarizes representative data on the reduction of key inflammatory cytokines following transfection of dendritic cells (DCs) with m1Ψ-modified mRNA compared to unmodified (U) mRNA.

| Cytokine | Unmodified<br>mRNA (U) | m1Ψ-modified<br>mRNA        | Fold<br>Reduction<br>(Approx.) | Reference |
|----------|------------------------|-----------------------------|--------------------------------|-----------|
| TNF-α    | High Induction         | Minimal to no induction     | >10x                           | [4]       |
| IFN-α    | High Induction         | Minimal to no induction     | >10x                           | [4]       |
| IFN-β    | Upregulated            | No significant upregulation | Significant                    | [18]      |
| ΙL-1β    | Elevated               | Baseline levels             | Significant                    | [19]      |
| IL-6     | Elevated               | Baseline levels             | Significant                    | [19][20]  |
| IL-12    | Induced                | Not induced                 | Significant                    | N/A       |

Note: Absolute values (e.g., in pg/mL) vary significantly between studies, cell types, and experimental conditions. The trend of strong suppression by  $m1\Psi$  is consistent.

# Table 2: Impact of m1Ψ on mRNA Translational Efficiency



This table compares the protein expression levels from m1Ψ-modified mRNA versus unmodified mRNA in various cell types.

| Cell Type                      | Reporter<br>Protein | Enhancement<br>with m1Ψ                          | Key Finding                                                                          | Reference  |
|--------------------------------|---------------------|--------------------------------------------------|--------------------------------------------------------------------------------------|------------|
| HeLa, A549,<br>HEK293T         | Luciferase, EPO     | Several-fold increase                            | Outperforms<br>pseudouridine<br>(Ѱ)                                                  | [8]        |
| Human Dendritic<br>Cells (DCs) | Luciferase          | >10-fold increase                                | Immune evasion<br>directly boosts<br>translation in<br>immune cells                  | [8]        |
| Mice (in vivo)                 | EPO, Luciferase     | Significantly higher and more durable expression | Enhanced<br>stability and<br>reduced immune<br>clearance in a<br>whole organism      | [4][8][21] |
| Cell-free extracts             | Luciferase, GFP     | ~1.5 to 3-fold increase                          | Increased<br>ribosome density<br>and elongation,<br>independent of<br>immune effects | [15][22]   |

### **Key Experimental Protocols**

Reproducing and building upon the findings related to  $m1\Psi$  requires robust and standardized methodologies. The following sections outline core protocols.

### In Vitro Transcription (IVT) of m1Ψ-Modified mRNA

This protocol describes the synthesis of capped and polyadenylated mRNA with complete substitution of UTP with  $m1\Psi TP$ .

• Template Preparation: A linear DNA template is required. This is typically a linearized plasmid containing a T7 RNA polymerase promoter followed by the 5' UTR, the open reading frame



(ORF) of the gene of interest, the 3' UTR, and a poly(A) tail sequence.

- IVT Reaction Mix: Assemble the following components on ice in an RNase-free tube:
  - RNase-free water
  - Transcription Buffer (e.g., 5X)
  - NTP mix (ATP, GTP, CTP, each at a final concentration of ~2-5 mM)
  - N1-methyl-pseudouridine-5'-Triphosphate (m1ΨTP) (final concentration ~2-5 mM)
  - Cap Analog (e.g., CleanCap® AG)
  - Linearized DNA Template (~50-100 ng/μL)
  - T7 RNA Polymerase
- Incubation: Incubate the reaction at 37°C for 2-4 hours.
- DNase Treatment: Add DNase I to the reaction mix to degrade the DNA template. Incubate at 37°C for 15-30 minutes.

#### Purification of m1Ψ-Modified mRNA

Purification is critical to remove dsRNA byproducts, unincorporated nucleotides, and enzymes.

- Initial Purification: Use a method like LiCl precipitation or a silica-based column (e.g., GenElute™ mRNA Miniprep Kit) to remove proteins and unincorporated NTPs.
- dsRNA Removal (Optional but Recommended): For applications highly sensitive to immune stimulation, further purification to remove dsRNA is advised. High-performance liquid chromatography (HPLC) is an effective method.
- Quality Control: Assess the integrity and purity of the final mRNA product using gel electrophoresis (to check for a single, sharp band) and spectrophotometry (e.g., NanoDrop) to determine concentration and purity (A260/A280 ratio).



#### Transfection of Dendritic Cells (DCs) with mRNA

DCs are potent antigen-presenting cells and are a key cell type for studying mRNA immunogenicity.

- DC Preparation: Generate immature DCs from bone marrow precursors (murine) or peripheral blood monocytes (human) using appropriate cytokines (e.g., GM-CSF and IL-4).
- Transfection Method: Electroporation is a highly efficient method for transfecting DCs with mRNA.[18][23][24]
  - Harvest and wash the DCs.
  - Resuspend 0.5-1 x 10<sup>6</sup> cells in an electroporation buffer (e.g., Nucleofector™ solution).
  - Add the desired amount of m1Ψ-mRNA (e.g., 1-5 µg).
  - Transfer the cell/mRNA suspension to an electroporation cuvette.
  - Apply an electrical pulse using a specialized device (e.g., Amaxa Nucleofector™ or similar).
  - Immediately transfer the cells to a pre-warmed culture medium and incubate.
- Alternative Method: Lipid-based transfection reagents (e.g., Lipofectamine MessengerMAX)
   can also be used, though efficiency may be lower in primary DCs compared to cell lines.[25]

#### **Quantification of Cytokine Response**

- Sample Collection: After 12-24 hours of incubation post-transfection, collect the cell culture supernatant.
- Measurement:
  - ELISA: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines (e.g., TNF-α, IL-6, IFN-β).



- Multiplex Bead Array (e.g., Luminex): This method allows for the simultaneous quantification of multiple cytokines from a small sample volume, providing a broader profile of the immune response.
- Data Analysis: Calculate cytokine concentrations based on a standard curve. Compare the levels induced by unmodified mRNA, m1Ψ-modified mRNA, and a negative control (e.g., mock-transfected cells).

### Analysis of Innate Immune Gene Expression by qRT-PCR

This protocol measures the transcriptional upregulation of key innate immunity genes.

- Cell Lysis and RNA Extraction: At various time points post-transfection (e.g., 4, 8, 12 hours), lyse the transfected cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).
- Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
- Quantitative PCR (qPCR):
  - Prepare a reaction mix containing cDNA, forward and reverse primers for the target gene (e.g., IFNB1, TNF, IRF7), a housekeeping gene for normalization (e.g., GAPDH, ACTB), and a fluorescent dye (e.g., SYBR Green).
  - Run the qPCR reaction on a real-time PCR instrument.
- Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to mock-transfected controls.[26][27]

### **Visualizing the Pathways and Processes**

Diagrams are essential for conceptualizing the complex molecular interactions and experimental sequences involved.

### Diagram 1: Evasion of Endosomal TLR7/8 Signaling













#### 1. mRNA Synthesis & Purification



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

#### Foundational & Exploratory





- 1. How the initial discovery of modified RNA enabled evasion of innate immune responses and facilitated the development of RNA therapeutics PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies for controlling the innate immune activity of conventional and self-amplifying mRNA therapeutics: Getting the message across PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]
- 7. N1-Methylpseudouridine: Increase mRNA vaccine effectiveness News Blog Jena Bioscience [jenabioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Pattern Recognition and Signaling Mechanisms of RIG-I and MDA5 [frontiersin.org]
- 12. N1-methylpseudouridine mRNA modification enhances efficiency and specificity of gene overexpression by preventing Prkra-mediated global translation repression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. mdpi.com [mdpi.com]
- 15. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Incorporation of pseudouridine into mRNA enhances translation by diminishing PKR activation PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimized Protocol for Efficient Transfection of Dendritic Cells without Cell Maturation PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]



- 20. Quantification of mRNA encoding cytokines and chemokines and assessment of ciliary function in canine tracheal epithelium during infection with canine respiratory coronavirus (CRCoV) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. RNA Transfection of Dendritic Cells | Springer Nature Experiments [experiments.springernature.com]
- 24. Preconditioning Vaccine Sites for mRNA-Transfected Dendritic Cell Therapy and Antitumor Efficacy PMC [pmc.ncbi.nlm.nih.gov]
- 25. DSpace [helda-prod-23.hulib.helsinki.fi]
- 26. Quantitation of cytokine mRNA by real-time RT-PCR during a vaccination trial in a rabbit model of fascioliasis PMC [pmc.ncbi.nlm.nih.gov]
- 27. Detection of cytokine mRNA expression by PCR PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N1-Methylsulfonyl pseudouridine's impact on innate immunity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15586202#n1-methylsulfonyl-pseudouridine-simpact-on-innate-immunity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com